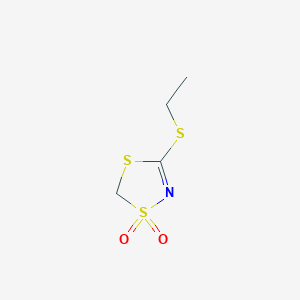
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide, also known as Ethazol, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, the compound has been found to have antitumor properties, which can help to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Orientations Futures
There are many future directions for research involving 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide. One area of research is the development of new therapeutic agents based on this compound. Another area of research is the study of the compound's mechanism of action and its interactions with various enzymes and signaling pathways. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of sodium hydroxide. Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of triethylamine. Both of these methods result in the formation of 1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide as a white crystalline solid.
Applications De Recherche Scientifique
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Propriétés
Numéro CAS |
18137-09-2 |
|---|---|
Nom du produit |
1,3,4-Dithiazole, 5-ethylthio-, 3,3-dioxide |
Formule moléculaire |
C4H7NO2S3 |
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
3-ethylsulfanyl-1,4,2-dithiazole 1,1-dioxide |
InChI |
InChI=1S/C4H7NO2S3/c1-2-8-4-5-10(6,7)3-9-4/h2-3H2,1H3 |
Clé InChI |
MXMIQPYJDRYAAU-UHFFFAOYSA-N |
SMILES |
CCSC1=NS(=O)(=O)CS1 |
SMILES canonique |
CCSC1=NS(=O)(=O)CS1 |
Autres numéros CAS |
18137-09-2 |
Synonymes |
3-(Ethylthio)-1,4,2-dithiazole 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



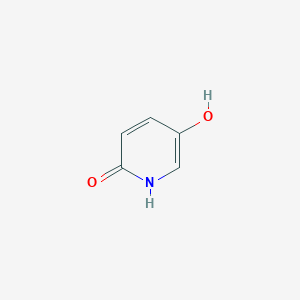
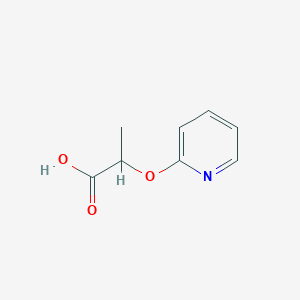
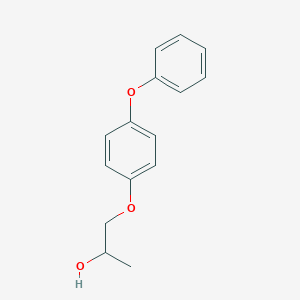
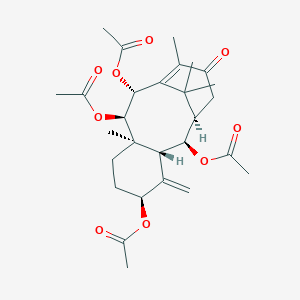
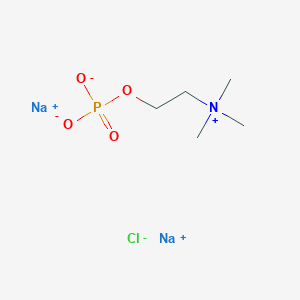
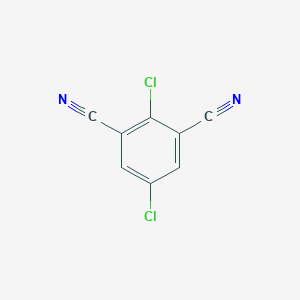
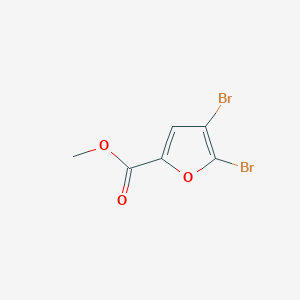
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
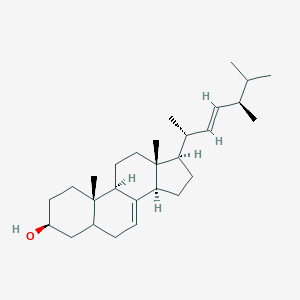
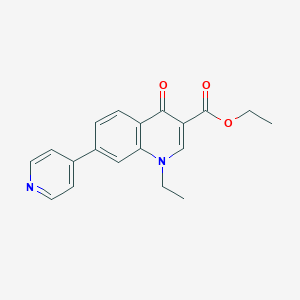
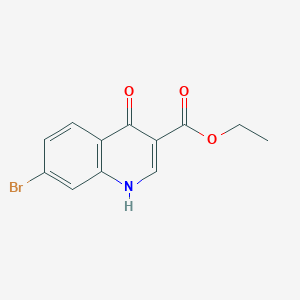
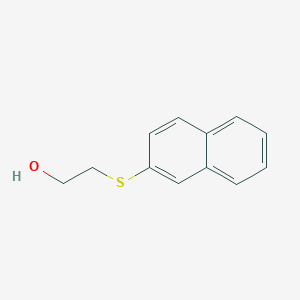
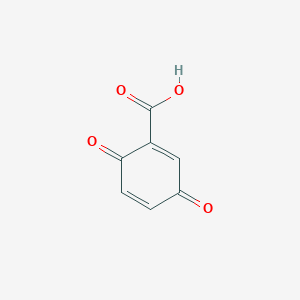
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)